2,8-Dimethylnona-1,3,7-triene is an organic compound with the molecular formula . It belongs to a class of compounds known as alkatrienes, characterized by the presence of three double bonds in their structure. This compound is notable for its unique chemical properties and is utilized in various scientific research applications, particularly in the fields of chemistry and biology. The compound's structure allows it to participate in a range of chemical reactions, making it a subject of interest in synthetic organic chemistry and natural product research.
2,8-Dimethylnona-1,3,7-triene can be sourced from both natural and synthetic processes. It is classified as a hydrocarbon due to its all-carbon structure devoid of functional groups other than double bonds. The compound is also recognized for its role in plant signaling mechanisms and its potential applications in medicinal chemistry.
The synthesis of 2,8-Dimethylnona-1,3,7-triene can be achieved through several methods:
The synthesis often demands precise control over reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Advanced catalytic systems may also be employed to enhance reaction efficiency.
The molecular structure of 2,8-Dimethylnona-1,3,7-triene features three double bonds situated at the first, third, and seventh carbon atoms along a nonane backbone.
InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5-8,11H,2,9H2,1,3-4H3
CC=CC(C)CC=CC(=C)C
2,8-Dimethylnona-1,3,7-triene is involved in various chemical reactions:
Common reagents for these reactions include:
The conditions under which these reactions occur—such as temperature and pressure—are crucial for achieving desired products.
The mechanism by which 2,8-Dimethylnona-1,3,7-triene exerts its effects involves several biochemical pathways:
The compound exhibits unique reactivity patterns due to its multiple double bonds which can participate in various addition reactions.
2,8-Dimethylnona-1,3,7-triene has several applications in scientific research:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8